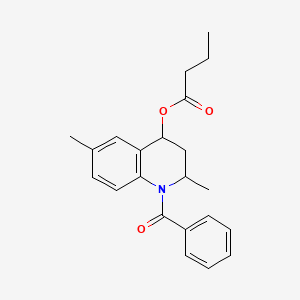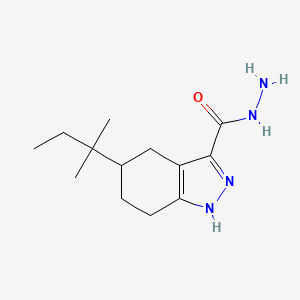
1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate, also known as BDQ, is a synthetic compound that has been extensively studied for its potential use as an antitubercular drug. BDQ belongs to the class of diarylquinolines and has shown promising results in both in vitro and in vivo studies.
Wirkmechanismus
The exact mechanism of action of 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate is not fully understood, but it is believed to target the proton-pumping activity of the mycobacterial ATP synthase. This leads to a decrease in ATP production and subsequently, a decrease in energy available for the bacterium to survive. 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate has also been shown to disrupt the mycobacterial membrane potential, leading to cell death.
Biochemical and Physiological Effects
1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate has been shown to have low toxicity in both in vitro and in vivo studies. In animal studies, 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate has been well-tolerated at doses up to 100 mg/kg/day. 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate is metabolized in the liver and excreted in the urine, and it has a half-life of around 5 hours in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate is its potent activity against drug-resistant strains of M. tuberculosis. Another advantage is its low risk of inducing resistance in M. tuberculosis. However, one limitation of 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate is also relatively expensive to synthesize, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate. One direction is to investigate the potential of 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate as a component of combination therapy for TB. Another direction is to explore the use of 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate for other bacterial infections, such as those caused by non-tuberculous mycobacteria. Additionally, further research is needed to fully understand the mechanism of action of 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate and to identify any potential side effects or toxicity.
Synthesemethoden
The synthesis of 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate involves the condensation of 2,6-dimethyl-4-quinolinecarboxaldehyde with benzoyl chloride in the presence of a base. The resulting product is then reacted with butyric anhydride to yield 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate. The overall yield of this synthesis method is around 20%, and the purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate has been primarily studied for its potential use as an antitubercular drug. Tuberculosis (TB) is a bacterial infection caused by Mycobacterium tuberculosis and is a major global health problem. 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate has shown potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis, including strains that are resistant to multiple drugs. 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate has also been shown to have a low risk of inducing resistance in M. tuberculosis, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
(1-benzoyl-2,6-dimethyl-3,4-dihydro-2H-quinolin-4-yl) butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-4-8-21(24)26-20-14-16(3)23(19-12-11-15(2)13-18(19)20)22(25)17-9-6-5-7-10-17/h5-7,9-13,16,20H,4,8,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBRJLNYRUYCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1CC(N(C2=C1C=C(C=C2)C)C(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyric acid 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-quinolin-4-yl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methyl]amine](/img/structure/B5204676.png)
![N~2~-[(dimethylamino)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-phenylglycinamide](/img/structure/B5204684.png)
![N,N'-bis[2-(4-pyridinyl)ethyl]ethanediamide](/img/structure/B5204690.png)
![4-(1,3-benzodioxol-5-yl)-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5204695.png)


![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B5204720.png)
![N-[3-(diisobutylamino)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B5204723.png)


![2-methoxyethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5204741.png)
![N-[2-(4-fluorophenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5204748.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-ethylpiperazine](/img/structure/B5204754.png)
![8-[4-(3-chlorophenoxy)butoxy]quinoline](/img/structure/B5204759.png)